4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
CAS No.: 1269152-02-4
Cat. No.: VC2937569
Molecular Formula: C13H21Cl2N3O
Molecular Weight: 306.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269152-02-4 |
|---|---|
| Molecular Formula | C13H21Cl2N3O |
| Molecular Weight | 306.23 g/mol |
| IUPAC Name | 4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide;dihydrochloride |
| Standard InChI | InChI=1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H |
| Standard InChI Key | XQCQWLPICCWSKY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)CC2=CC=C(C=C2)C(=N)N.Cl.Cl |
| Canonical SMILES | C1CN(CCC1O)CC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
The molecular architecture of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride reveals a complex structure with multiple functional groups contributing to its chemical and pharmacological properties. At its core, the compound features a piperidine ring with a hydroxyl group at the 4-position, which is linked via a methylene bridge to a benzene ring bearing a carboximidamide substituent. This arrangement creates a molecule with several potential hydrogen bond donors and acceptors, contributing to its binding properties at receptor sites.
Physical and Chemical Properties
The physical and chemical properties of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride are summarized in Table 1, which details its basic physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H21Cl2N3O |
| Molecular Weight | 306.23 g/mol |
| Physical State | Solid |
| Typical Purity | ~95% |
| IUPAC Name | 4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide dihydrochloride |
| CAS Number | 1269152-02-4 |
The dihydrochloride salt form of this compound enhances its water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical formulations. The salt form also typically improves stability under various storage conditions, an important consideration for research compounds.
Structural Elements and Functional Groups
The key structural elements of this compound include:
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A piperidine ring with a hydroxyl group at the 4-position, contributing to hydrogen bonding capabilities
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A benzene ring providing a rigid, planar structure
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A carboximidamide group (-C(=NH)NH2), which serves as a potential pharmacophore
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A methylene bridge connecting the piperidine and benzene rings
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Two hydrochloride counterions in the salt form
The carboximidamide group, in particular, is noteworthy as it can serve as both a hydrogen bond donor and acceptor, potentially forming critical interactions with binding sites on target receptors. The hydroxyl group on the piperidine ring further enhances the compound's hydrogen bonding potential, which may contribute to its selectivity for specific receptor subtypes.
Pharmacological Activity and Mechanism of Action
The pharmacological profile of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is primarily characterized by its activity at glutamatergic synapses. Research indicates that this compound exhibits selective antagonism at the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This selectivity is significant because it allows for modulation of specific NMDA receptor-mediated processes while potentially avoiding the broad inhibition that characterizes less selective NMDA antagonists.
NMDA Receptor Antagonism
The NMDA receptor is a glutamate receptor crucial for synaptic plasticity and memory formation. The NR2B subunit-containing NMDA receptors have been implicated in various neurological conditions, making selective antagonists valuable research tools and potential therapeutic agents. The compound's interaction with this receptor subtype suggests it may modulate neural signaling pathways involved in learning, memory, and excitotoxicity.
The binding of 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride to the NR2B subunit likely involves interactions between its functional groups and specific amino acid residues within the receptor binding pocket. The carboximidamide group may form hydrogen bonds with receptor residues, while the piperidine ring could occupy hydrophobic pockets within the binding site. This specific binding pattern contributes to the compound's selectivity for the NR2B subunit over other NMDA receptor components.
Current Research Status and Future Directions
Current research on 4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride and related compounds continues to explore their pharmacological properties and potential therapeutic applications. The dual activity at NMDA receptors and in metabolic pathways presents interesting opportunities for drug development targeting conditions at the intersection of neurological and metabolic dysfunction.
Challenges and Opportunities
Several challenges and opportunities exist in the further development of this compound and related derivatives:
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Selectivity Refinement: Enhancing selectivity for specific NMDA receptor subunits to minimize off-target effects and improve safety profiles.
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Understanding Dual Mechanisms: Elucidating how the compound affects both neurological and metabolic pathways could identify novel therapeutic opportunities at the intersection of these systems.
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Clinical Translation: Developing appropriate clinical trial designs to evaluate efficacy in conditions where both neurological and metabolic components are present.
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